

7-Bromo-3-methyl-1H-indazole: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952

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This guide provides an in-depth technical overview of **7-Bromo-3-methyl-1H-indazole**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on its core identifiers, predicted physicochemical properties, and likely synthetic pathways based on established indazole chemistry. Furthermore, it explores the broader context of substituted indazoles to highlight the potential applications and reactivity of this compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.^[1]^[3] The specific substitution pattern on the indazole core allows for the fine-tuning of a molecule's biological activity, making compounds like **7-Bromo-3-methyl-1H-indazole** valuable building blocks in the synthesis of novel therapeutic agents. The presence of a bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding to biological targets.

Core Identifiers and Physicochemical Properties

Accurate identification is critical for any chemical entity in a research setting. The primary identifiers for **7-Bromo-3-methyl-1H-indazole** are summarized in the table below.

Identifier	Value	Source
CAS Number	1159511-75-7	[4]
IUPAC Name	7-Bromo-3-methyl-1H-indazole	N/A
Chemical Formula	C ₈ H ₇ BrN ₂	[4]
Molecular Weight	211.06 g/mol	[4]
Canonical SMILES	<chem>CC1=NNc2c1cccc2Br</chem>	N/A
InChI Key	WCDHQZBKTKFKRJ-UHFFFAOYSA-N	[4]
Synonyms	7-bromo-3-methyl-2H-indazole	[4]
Physical Form	Solid	[4]

Note: While the IUPAC name is commonly accepted, it is always advisable to confirm with the latest nomenclature guidelines.

Synthesis of Substituted Indazoles: A Representative Protocol

While a specific, peer-reviewed synthesis for **7-Bromo-3-methyl-1H-indazole** is not readily available, a common and effective method for the synthesis of the core indazole ring is through the diazotization of an appropriately substituted aniline followed by cyclization. A plausible synthetic route would likely start from 2-bromo-6-methylaniline.

Below is a representative protocol for the synthesis of a related compound, 7-bromo-1H-indazole, from 7-aminoindazole, which illustrates the key chemical transformations involved.[\[5\]](#) This can serve as a foundational method for developing a synthesis of the target molecule.

Protocol: Synthesis of 7-Bromo-1H-indazole from 7-Aminoindazole[\[5\]](#)

Causality: This protocol utilizes a Sandmeyer-type reaction. The amino group of 7-aminoindazole is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid (hydrobromic acid). The resulting diazonium salt is then displaced by a bromide ion, facilitated by a copper(I) bromide catalyst, to yield the desired 7-bromo-1H-indazole.

Materials:

- 7-Aminoindazole
- Concentrated Hydrobromic Acid (HBr)
- Sodium Nitrite (NaNO_2)
- Copper(I) Bromide (CuBr)
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate
- Water
- Ice

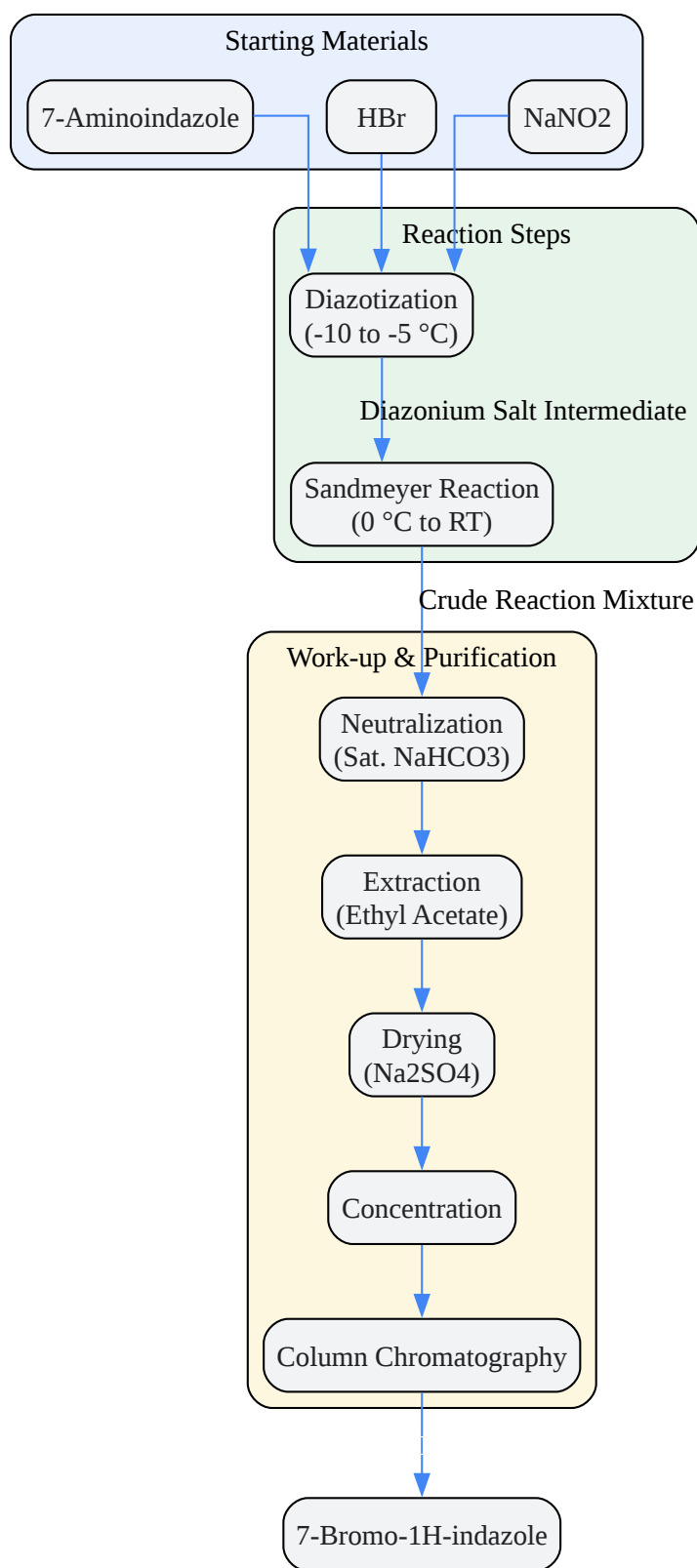
Step-by-Step Methodology:

- Diazotization:
 - In a suitable reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water.
 - Cool the solution to $-10\text{ }^{\circ}\text{C}$ using an ice-salt bath.
 - In a separate beaker, dissolve sodium nitrite (1.0 eq) in water and cool the solution.
 - Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below $-5\text{ }^{\circ}\text{C}$.

- Stir the reaction mixture at -5 °C for 15 minutes to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate vessel, dissolve copper(I) bromide (1.05 eq) in concentrated hydrobromic acid and cool the solution.
 - Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, keeping the temperature below 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up and Purification:
 - Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
 - Dilute the mixture with water and extract the product with ethyl acetate (3x).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude 7-bromo-1H-indazole can be further purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Synthetic Workflow



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Caption: General workflow for the synthesis of 7-bromo-1H-indazole.

Predicted Reactivity and Potential Applications

The chemical reactivity of **7-Bromo-3-methyl-1H-indazole** is largely dictated by the indazole ring system and the bromo substituent.

- **N-H Acidity and Alkylation:** The proton on the pyrazole nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation at the N1 or N2 position.
- **Electrophilic Aromatic Substitution:** The benzene portion of the indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The positions of substitution will be directed by the existing bromo and methyl groups.
- **Cross-Coupling Reactions:** The C7-bromo substituent is a key functional group for synthetic diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at this position.

Given the broad biological activities of substituted indazoles, **7-Bromo-3-methyl-1H-indazole** is a promising starting material for the development of novel therapeutic agents in areas such as:

- **Oncology:** Many indazole derivatives are potent kinase inhibitors.[\[2\]](#)[\[6\]](#)
- **Inflammation and Pain:** The indazole scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[\[2\]](#)
- **Infectious Diseases:** Indazole derivatives have shown antibacterial and anti-HIV activities.[\[1\]](#)[\[2\]](#)

Spectroscopic Characterization (Predicted)

While experimental spectra for **7-Bromo-3-methyl-1H-indazole** are not available in the searched literature, predictions can be made based on the analysis of related structures.

- **¹H NMR:** The spectrum would be expected to show signals for the three aromatic protons on the benzene ring, a singlet for the C3-methyl group, and a broad singlet for the N-H proton.

The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo and methyl substituents.

- ^{13}C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic and pyrazole ring carbons, with the brominated carbon appearing at a predictable downfield shift.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom (natural abundance of ^{79}Br and ^{81}Br is approximately 50:50).

Safety and Handling

Based on available safety data for this compound and related structures, the following precautions should be taken:

- Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
- Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Bromo-3-methyl-1H-indazole represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its strategic placement of a methyl group and a versatile bromine handle on the privileged indazole scaffold makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

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